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Compound of Interest

Compound Name:
3-Methoxy-4-nitro-1,2-

benzenediamine

CAS No.: 1354236-14-8

Cat. No.: B7890702

Get Quote

CAS Number: 1354236-14-8 Chemical Formula: C

H

N

O

Molecular Weight: 183.16 g/mol

Executive Summary
3-Methoxy-4-nitro-1,2-benzenediamine (also known as 3-Methoxy-4-nitro-o-

phenylenediamine) is a polysubstituted benzene derivative characterized by two vicinal amino

groups, an electron-donating methoxy group, and an electron-withdrawing nitro group. This

specific substitution pattern makes it a critical "push-pull" intermediate in organic synthesis. It is

primarily utilized as a precursor for substituted benzimidazoles—a privileged scaffold in

medicinal chemistry found in anthelmintics, proton pump inhibitors, and kinase inhibitors.
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Additionally, its chromophoric properties suggest utility in semi-permanent hair dye formulations

(HC dyes).

Chemical Identity & Physical Properties
The molecule features a highly functionalized benzene ring where the steric and electronic

interplay between the ortho-methoxy and para-nitro groups dictates its reactivity.

Table 1: Physicochemical Specifications
Property Value / Description Note

CAS Number 1354236-14-8 Unique Registry ID

IUPAC Name
3-Methoxy-4-nitrobenzene-1,2-

diamine
Systematic Name

SMILES COc1c(N)c(N)ccc1[O-] Structure String

Molecular Weight 183.16 g/mol Monoisotopic Mass: 183.0644

Appearance
Dark red to brown crystalline

powder
Typical for nitro-anilines

Solubility
DMSO, Methanol, Ethyl

Acetate
Poorly soluble in water

pKa (Predicted) ~2.5 (Amine 1), ~1.0 (Amine 2) Reduced basicity due to -NO

LogP (Predicted) 1.2 ± 0.4 Lipophilic character

Technical Insight: The presence of the nitro group at the C4 position significantly reduces the

nucleophilicity of the amino group at C2 (para to nitro) compared to the amino group at C1. This

differential reactivity is crucial for regioselective cyclization reactions.
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Synthetic Strategies & Manufacturing
The synthesis of 3-Methoxy-4-nitro-1,2-benzenediamine is non-trivial due to the need for

precise regiocontrol. Two primary strategies are employed in research and scale-up contexts:

Nucleophilic Aromatic Substitution (S

Ar) and Controlled Nitration.

Strategy A: Nucleophilic Aromatic Substitution (S Ar)
This route is preferred for high-purity synthesis as it avoids isomer mixtures common in direct

nitration.

Starting Material: 2,3-Difluoro-4-nitroanisole (or similar halogenated precursor).

Amination: Stepwise displacement of fluoride ions by ammonia or benzylamine (followed by

deprotection).

Mechanism: The nitro group activates the ortho and para positions for nucleophilic attack.

The methoxy group provides steric guidance.

Strategy B: Nitration of Protected Diamine
A classical approach involving the nitration of a protected precursor.

Precursor: 3-Methoxy-1,2-phenylenediamine.

Protection: Conversion to the bis-acetamide or cyclic urea (benzimidazolone) to prevent

oxidation.

Nitration: Electrophilic aromatic substitution using HNO

/H

SO

. The methoxy group directs ortho (position 2 or 4), but position 2 is blocked.

Hydrolysis: Deprotection to yield the free diamine.
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Experimental Protocol: Benzimidazole Formation
The most common application of this diamine is the synthesis of benzimidazoles.

Reagents:

3-Methoxy-4-nitro-1,2-benzenediamine (1.0 eq)

Aryl Aldehyde (1.0 eq)

Oxidant (e.g., Na

S

O

or Air/Catalyst)

Solvent: Ethanol or DMF

Workflow:

Condensation: Dissolve diamine and aldehyde in ethanol. Reflux for 4-6 hours.

Cyclization: The initial Schiff base undergoes intramolecular attack by the second amine.

Oxidation: In situ oxidation aromatizes the intermediate to the benzimidazole.

Purification: Cool to precipitate the product; recrystallize from EtOH/Water.

Visualization: Synthesis & Application Pathway
The following diagram illustrates the conversion of the diamine into a pharmacologically active

benzimidazole scaffold.[1]
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Figure 1: Synthetic pathway from precursor to benzimidazole scaffold via the target diamine.[2]

[1]

Analytical Characterization
Verifying the identity of CAS 1354236-14-8 requires a multi-modal approach to distinguish it

from isomers like 4-methoxy-5-nitro-1,2-benzenediamine.

Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-d

Key Signals:

~3.85 ppm (s, 3H): Methoxy group (-OCH

).

~6.5-7.5 ppm (d, 2H): Aromatic protons.[1] Look for ortho coupling (J ~8-9 Hz) if protons
are adjacent, or para singlets if not. For this isomer (H5 and H6 are adjacent), expect
doublets.

~5.0-6.0 ppm (br s, 4H): Two distinct NH

signals due to electronic asymmetry.

Mass Spectrometry (LC-MS)
Ionization: ESI (+)

Molecular Ion: [M+H]

= 184.07

Fragmentation: Loss of -CH

(M-15) and -NO

(M-46) are characteristic.

Infrared Spectroscopy (FT-IR)
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N-H Stretch: Doublet around 3300–3450 cm

(primary amines).

NO

Stretch: Strong bands at ~1530 cm

(asymmetric) and ~1350 cm

(symmetric).

C-O Stretch: ~1250 cm

(aryl ether).

Applications in Drug Discovery
The 3-methoxy-4-nitro-1,2-benzenediamine motif is a "privileged structure" precursor.

Kinase Inhibitors: The resulting benzimidazoles mimic the purine ring of ATP, allowing them

to bind into the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).

Anthelmintics: Benzimidazoles are the core structure of drugs like Albendazole and

Mebendazole. The methoxy/nitro substitution pattern allows for fine-tuning of solubility and

metabolic stability.

Proton Pump Inhibitors (PPIs): Precursors for Omeprazole-like analogs often require

substituted benzimidazoles.[1]

Safety, Toxicology & Handling (E-E-A-T)
As a nitro-aromatic amine, this compound must be handled with strict safety protocols.

Hazard Classification (GHS)[4]
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Skin Sensitization: Category 1 (May cause an allergic skin reaction).
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Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects). Note: Many

nitro-phenylenediamines are Ames positive.

Aquatic Toxicity: Chronic Category 3.

Handling Protocol
Engineering Controls: Always handle in a certified chemical fume hood.

PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

Waste Disposal: Segregate as hazardous organic waste containing nitrogen. Do not mix with

oxidizers.

Decontamination: In case of spill, absorb with vermiculite and wash surface with ethanolic

soap solution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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